2,3,4,5,6-Pentafluorotoluene

Description

The exact mass of the compound 2,3,4,5,6-Pentafluorotoluene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88285. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,3,4,5,6-Pentafluorotoluene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,4,5,6-Pentafluorotoluene including the price, delivery time, and more detailed information at info@benchchem.com.

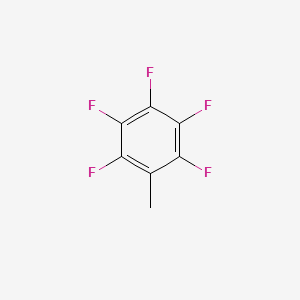

Structure

3D Structure

Propriétés

IUPAC Name |

1,2,3,4,5-pentafluoro-6-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F5/c1-2-3(8)5(10)7(12)6(11)4(2)9/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXPRVMIZFRCAGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0061119 | |

| Record name | Pentafluoromethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

771-56-2 | |

| Record name | 2,3,4,5,6-Pentafluorotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=771-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentafluoromethylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000771562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylpentafluorobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88285 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,2,3,4,5-pentafluoro-6-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentafluoromethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,5,6-pentafluorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.121 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTAFLUOROMETHYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YZ42CXN177 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

physical properties of 2,3,4,5,6-Pentafluorotoluene

An In-depth Technical Guide to the Physical Properties of 2,3,4,5,6-Pentafluorotoluene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4,5,6-Pentafluorotoluene (CAS No. 771-56-2) is a highly fluorinated aromatic compound with the molecular formula C₇H₃F₅.[1] It is a colorless liquid at room temperature, recognized for its exceptional thermal stability and chemical resistance.[1] These characteristics, stemming from the presence of five electron-withdrawing fluorine atoms on the benzene (B151609) ring, make it a valuable component in various advanced applications.

This technical guide provides a comprehensive overview of the core physical properties of 2,3,4,5,6-pentafluorotoluene, outlines standard experimental protocols for their determination, and presents a logical workflow for its synthesis. The information is intended to support researchers and professionals in materials science, organic synthesis, and pharmaceutical development.[1]

Physical and Chemical Properties

The key physical and chemical identifiers for 2,3,4,5,6-pentafluorotoluene are summarized in the table below. These properties are critical for its application as a solvent, a reagent in fluorination reactions, and a building block for synthesizing fluorinated polymers and drug candidates.[1]

| Property | Value |

| Molecular Formula | C₇H₃F₅ (or C₆F₅CH₃) |

| Molecular Weight | 182.09 g/mol [1][2] |

| Appearance | Colorless to almost colorless clear liquid[1][3] |

| Melting Point | -30 °C[1][2] |

| Boiling Point | 116 - 118 °C[1][4] |

| Density | 1.439 g/mL at 25 °C[2][5] |

| Refractive Index (n₂₀/D) | 1.402 - 1.403 at 20 °C[2][4] |

| Solubility | Insoluble in water; Soluble in most common organic solvents[5] |

| Flash Point | 34 °C (93.2 °F) - closed cup[2] |

| CAS Number | 771-56-2[1][2] |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of liquid compounds like 2,3,4,5,6-pentafluorotoluene.

Determination of Melting Point (Freezing Point)

The melting point of a substance that is liquid at room temperature is often referred to as its freezing point. The capillary tube method is a common and effective technique for this determination.

Principle: A small sample of the liquid is cooled until it solidifies. The sample is then gently heated, and the temperature range from the beginning of melting to complete liquefaction is recorded as the melting point range. For a pure compound, this range is typically narrow.

Methodology:

-

Sample Preparation: A small amount of the liquid is introduced into a capillary tube, which is then sealed. The sample is frozen using a suitable cooling bath (e.g., dry ice/acetone).

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block and a calibrated thermometer or digital temperature sensor.

-

Heating and Observation: The apparatus is heated at a controlled, slow rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded, along with the temperature at which the entire solid sample turns into a clear liquid. This provides the melting point range.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. The capillary method (Siwoloboff method) is a microscale technique suitable for determining the boiling point of small liquid samples.

Principle: A small amount of liquid is heated in a test tube containing an inverted capillary tube. As the liquid heats, the air trapped in the capillary expands and escapes. At the boiling point, the vapor pressure of the liquid equals the external pressure, and a rapid stream of bubbles emerges from the capillary. The boiling point is recorded as the temperature at which the liquid is drawn back into the capillary upon cooling.

Methodology:

-

Apparatus Setup: A small test tube containing 2-3 mL of 2,3,4,5,6-pentafluorotoluene is attached to a thermometer. A capillary tube, sealed at one end, is placed open-end-down into the liquid.

-

Heating: The assembly is heated in a suitable bath (e.g., paraffin (B1166041) oil). The bath should be stirred to ensure uniform temperature distribution.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is continued until a rapid and continuous stream of bubbles is observed.

-

Data Recording: The heat source is removed, and the apparatus is allowed to cool. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Density

Density is the mass of a substance per unit volume. For liquids, it is commonly determined using a pycnometer or a graduated cylinder and a balance.

Principle: The mass of a precisely known volume of the liquid is measured. The density is then calculated by dividing the mass by the volume.

Methodology (Using a Graduated Cylinder):

-

Mass of Empty Cylinder: The mass of a clean, dry measuring cylinder is recorded using an electronic balance.[2][6]

-

Volume Measurement: A specific volume of 2,3,4,5,6-pentafluorotoluene (e.g., 20 mL) is added to the graduated cylinder. The volume should be read from the bottom of the meniscus at eye level to avoid parallax error.[2]

-

Mass of Filled Cylinder: The mass of the measuring cylinder containing the liquid is recorded.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty cylinder from the mass of the filled cylinder. The density is then calculated using the formula: Density = Mass / Volume

Determination of Refractive Index

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and is often used to identify and assess the purity of a liquid.

Principle: An Abbe refractometer is commonly used to measure the refractive index of liquids. It operates on the principle of measuring the critical angle of total internal reflection between a prism of high refractive index and the sample.

Methodology:

-

Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.

-

Sample Application: A few drops of 2,3,4,5,6-pentafluorotoluene are placed on the surface of the measuring prism.

-

Measurement: The prisms are closed, and the light source is switched on. The user looks through the eyepiece and adjusts the controls until the boundary line between the light and dark fields is sharp and centered in the crosshairs.

-

Data Reading: The refractive index value is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Logical Relationships and Workflows

Synthesis of 2,3,4,5,6-Pentafluorotoluene

2,3,4,5,6-Pentafluorotoluene can be synthesized via the Friedel-Crafts alkylation of pentafluorobenzene (B134492) with a methylating agent, such as methyl chloride, using a Lewis acid catalyst like aluminum chloride (AlCl₃).[7]

Caption: Synthesis of 2,3,4,5,6-Pentafluorotoluene via Friedel-Crafts Alkylation.

Experimental Workflow: Boiling Point Determination

The following diagram illustrates the general workflow for determining the boiling point of a liquid using the capillary method.

Caption: Workflow for Boiling Point Determination by the Capillary Method.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 3. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 4. ucc.ie [ucc.ie]

- 5. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 6. wjec.co.uk [wjec.co.uk]

- 7. 2,3,4,5,6-ペンタフルオロトルエン 99% | Sigma-Aldrich [sigmaaldrich.com]

Synthesis of 2,3,4,5,6-Pentafluorotoluene from Hexafluorobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2,3,4,5,6-pentafluorotoluene from hexafluorobenzene (B1203771). The primary method detailed is the nucleophilic aromatic substitution (SNAr) reaction using methyllithium (B1224462), a route favored for its high yield. This document offers comprehensive experimental protocols, quantitative data, and mechanistic diagrams to support research and development in medicinal chemistry and materials science.

Overview and Core Reaction

The synthesis of 2,3,4,5,6-pentafluorotoluene from hexafluorobenzene is achieved through the nucleophilic displacement of a fluorine atom by a methyl group. The high electrophilicity of the carbon atoms in the hexafluorobenzene ring, a result of the strong inductive effect of the fluorine atoms, facilitates attack by strong nucleophiles.[1] While several methylating agents can be employed, organolithium reagents, specifically methyllithium, have demonstrated superior efficacy over Grignard reagents like methylmagnesium bromide.[1]

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, which involves the addition of the nucleophile to the aromatic ring to form a resonance-stabilized intermediate, followed by the elimination of the fluoride (B91410) leaving group.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the reactants, products, and the primary synthetic route.

Table 1: Physicochemical Properties of Key Compounds

| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) |

| Hexafluorobenzene | C₆F₆ | 186.05 | 80-82 | 1.613 |

| Methyllithium | CH₃Li | 21.98 | N/A (typically in solution) | N/A (typically in solution) |

| 2,3,4,5,6-Pentafluorotoluene | C₇H₃F₅ | 182.09 | 117 | 1.439 |

Table 2: Reaction Conditions and Yield for the Synthesis of 2,3,4,5,6-Pentafluorotoluene

| Parameter | Value / Description | Reference |

| Reactants | Hexafluorobenzene, Methyllithium | [1] |

| Solvent | Hexafluorobenzene in Pentane (B18724), Methyllithium in Diethyl Ether | [1] |

| Reaction Temperature | Maintained at a slight reflux by the heat of reaction | [1] |

| Reaction Time | 17 hours | [1] |

| Reported Yield | ≥ 70% | [1] |

| Primary Byproduct | 2,3,5,6-Tetrafluoro-p-xylene (from disubstitution) | [1] |

Table 3: Spectroscopic Data for 2,3,4,5,6-Pentafluorotoluene

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity |

| ¹H NMR | ~2.3 | t (triplet) |

| ¹⁹F NMR | ~ -143 (ortho-F), ~ -163 (meta-F), ~ -156 (para-F) | m (multiplet) |

Note: NMR chemical shifts are approximate and can vary based on solvent and reference standard. ¹⁹F NMR shifts are typically referenced to CCl₃F.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of 2,3,4,5,6-pentafluorotoluene from hexafluorobenzene using methyllithium. This protocol is based on established literature procedures and standard practices for handling organolithium reagents.[1]

3.1. Materials and Equipment

-

Chemicals: Hexafluorobenzene (C₆F₆), Methyllithium (CH₃Li) in diethyl ether, anhydrous pentane, diethyl ether, saturated aqueous ammonium (B1175870) chloride (NH₄Cl), anhydrous magnesium sulfate (B86663) (MgSO₄).

-

Equipment: Three-necked round-bottom flask, dropping funnel, condenser, magnetic stirrer, inert gas (argon or nitrogen) supply, Schlenk line or glovebox, ice bath, rotary evaporator, distillation apparatus.

3.2. Reaction Setup and Procedure

-

Apparatus Preparation: All glassware must be oven-dried and assembled hot under a stream of inert gas to ensure anhydrous conditions. The reaction should be conducted under a positive pressure of argon or nitrogen.

-

Reactant Charging: In a three-necked flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, a solution of hexafluorobenzene (60 g) in anhydrous pentane (250 mL) is prepared.

-

Addition of Methyllithium: An ether solution of methyllithium is transferred to the dropping funnel via cannula under an inert atmosphere. The methyllithium solution is then added dropwise to the stirred solution of hexafluorobenzene. The addition rate should be controlled to maintain a gentle reflux from the exothermic heat of the reaction.

-

Reaction: After the addition is complete, the reaction mixture is stirred continuously under an inert atmosphere for an additional 17 hours at room temperature.[1]

3.3. Work-up and Purification

-

Quenching: The reaction mixture is cooled in an ice bath. The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride to decompose any unreacted methyllithium.

-

Extraction: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL).

-

Washing and Drying: The combined organic layers are washed with brine (saturated NaCl solution), dried over anhydrous magnesium sulfate, and filtered.

-

Solvent Removal: The solvent is removed from the filtrate using a rotary evaporator.

-

Purification: The crude product is purified by fractional distillation to yield pure 2,3,4,5,6-pentafluorotoluene.

Mandatory Visualizations

4.1. Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the nucleophilic aromatic substitution (SNAr) mechanism and the overall experimental workflow for the synthesis.

References

An In-depth Technical Guide to 2,3,4,5,6-Pentafluorotoluene (CAS 771-56-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,4,5,6-Pentafluorotoluene, a colorless liquid with the chemical formula C₇H₃F₅, is a versatile and highly functionalized aromatic compound. Its unique physicochemical properties, stemming from the presence of five fluorine atoms on the benzene (B151609) ring, make it a valuable building block and solvent in various chemical applications. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a particular focus on its emerging role in medicinal chemistry and drug development. Detailed experimental protocols, safety information, and spectroscopic data are presented to facilitate its use in a research and development setting.

Physicochemical Properties

2,3,4,5,6-Pentafluorotoluene is a nonpolar, volatile liquid with a distinct sweet smell. The high degree of fluorination significantly influences its physical and chemical characteristics.

Table 1: Physicochemical Properties of 2,3,4,5,6-Pentafluorotoluene

| Property | Value | Reference |

| CAS Number | 771-56-2 | |

| Molecular Formula | C₇H₃F₅ | |

| Molecular Weight | 182.09 g/mol | |

| Appearance | Colorless to almost colorless clear liquid | |

| Melting Point | -30 °C | |

| Boiling Point | 116-117 °C | |

| Density | 1.439 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.403 | |

| Solubility | Insoluble in water; Soluble in most common organic solvents | |

| Flash Point | 34 °C (93 °F) |

Synthesis

The primary method for the synthesis of 2,3,4,5,6-Pentafluorotoluene is the Friedel-Crafts alkylation of pentafluorobenzene (B134492). This electrophilic aromatic substitution reaction introduces a methyl group onto the pentafluorophenyl ring.

Experimental Protocol: Friedel-Crafts Alkylation of Pentafluorobenzene

This protocol is a representative procedure based on established Friedel-Crafts alkylation principles.

Materials:

-

Pentafluorobenzene

-

Methyl chloride (or another methylating agent like methyl iodide)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous, inert solvent (e.g., carbon disulfide, dichloromethane)

-

Ice

-

Hydrochloric acid (concentrated)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet, suspend anhydrous aluminum chloride in the inert solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension in an ice bath.

-

Slowly bubble methyl chloride gas through the stirred suspension or add the liquid methylating agent dropwise.

-

To this mixture, add pentafluorobenzene dropwise over a period of 30-60 minutes, maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours.

-

Monitor the reaction progress using gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture over a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Separate the organic layer and extract the aqueous layer with the solvent.

-

Combine the organic layers, wash with water and brine, and dry over an anhydrous drying agent.

-

Remove the solvent by rotary evaporation.

-

Purify the crude product by fractional distillation to obtain 2,3,4,5,6-pentafluorotoluene.

Logical Workflow for Synthesis:

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of 2,3,4,5,6-pentafluorotoluene.

Table 2: Spectroscopic Data for 2,3,4,5,6-Pentafluorotoluene

| Technique | Data |

| ¹H NMR | A single signal for the methyl (CH₃) protons, with coupling to the adjacent fluorine atoms. |

| ¹³C NMR | Distinct signals for the methyl carbon and the aromatic carbons. Carbons bonded to fluorine appear at a lower field, and C-F coupling provides structural information. |

| ¹⁹F NMR | Three distinct signals are expected for the ortho (F-2, F-6), meta (F-3, F-5), and para (F-4) fluorine atoms due to the molecule's symmetry. These signals exhibit complex splitting patterns from ¹⁹F-¹⁹F and ¹H-¹⁹F couplings. |

| Mass Spec (MS) | Molecular Ion (M+) peak at m/z = 182.09. |

| Infrared (IR) | Characteristic peaks for C-H, C-F, and aromatic C=C stretching. |

Applications in Chemical Synthesis

Due to its thermal stability and chemical resistance, 2,3,4,5,6-pentafluorotoluene is a valuable solvent for various organic reactions. It also serves as a key building block in the synthesis of more complex fluorinated molecules.

Use as a Solvent in Cross-Coupling Reactions

While specific protocols using 2,3,4,5,6-pentafluorotoluene as a solvent are not widely published, its properties make it a candidate for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, particularly when high temperatures and inertness are required.

General Experimental Workflow for a Palladium-Catalyzed Cross-Coupling Reaction:

An In-Depth Technical Guide to the Molecular Structure of 2,3,4,5,6-Pentafluorotoluene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4,5,6-Pentafluorotoluene (PFT), a fluorinated aromatic compound, serves as a crucial building block in the synthesis of various organic molecules, including pharmaceuticals and advanced materials. Its unique electronic properties, stemming from the presence of five electron-withdrawing fluorine atoms and an electron-donating methyl group, result in a distinct molecular structure and reactivity. This technical guide provides a comprehensive overview of the molecular structure of PFT, drawing upon experimental and computational studies to offer a detailed understanding for researchers and professionals in drug development and materials science.

Molecular Structure and Geometry

The molecular structure of 2,3,4,5,6-pentafluorotoluene has been elucidated through a combination of experimental techniques, primarily Fourier-transform microwave (FTMW) spectroscopy, and corroborated by ab initio computational methods. These studies provide precise measurements of its rotational constants and dipole moment, offering a clear picture of its gas-phase geometry.

Experimental Determination

A key experimental investigation using FTMW spectroscopy has provided the ground state rotational constants for the most common isotopologue of 2,3,4,5,6-pentafluorotoluene.[1] The heavy atom structure was determined from the assigned ¹³C transitions.[1] These experimental findings are in strong agreement with theoretical calculations, lending high confidence to the determined structural parameters.[1]

Table 1: Experimental Rotational Constants and Dipole Moment of 2,3,4,5,6-Pentafluorotoluene [1]

| Parameter | Value |

| A (MHz) | 1036.61253(10) |

| B (MHz) | 1030.94126(10) |

| C (MHz) | 516.92062(9) |

| μb (D) | 1.98(17) |

Computational Analysis

Note: The following table of bond lengths and angles is based on representative values from computational studies of similar fluorinated aromatic compounds, as specific tabulated data for 2,3,4,5,6-pentafluorotoluene at the MP2/6-311++G(2d, 2p) level was not available in the searched literature. These values are provided to give a qualitative and semi-quantitative understanding of the molecular structure.

Table 2: Representative Computational Molecular Geometry of 2,3,4,5,6-Pentafluorotoluene

| Bond | Length (Å) | Bond Angle | Angle (°) |

| C-C (aromatic) | 1.38 - 1.40 | C-C-C (aromatic) | 119 - 121 |

| C-F | 1.33 - 1.35 | C-C-F | 119 - 121 |

| C-CH3 | 1.51 | C-C-CH3 | 119 - 121 |

| C-H (methyl) | 1.09 | H-C-H | 109.5 |

Spectroscopic Properties

The spectroscopic signature of 2,3,4,5,6-pentafluorotoluene is well-characterized, particularly by Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹H, ¹³C, and ¹⁹F NMR spectra provide valuable information about the electronic environment of the different nuclei within the molecule.

NMR Spectroscopy

Due to the molecule's symmetry, the ¹⁹F NMR spectrum is expected to show three distinct signals corresponding to the ortho (F-2, F-6), meta (F-3, F-5), and para (F-4) fluorine atoms. These signals exhibit complex splitting patterns due to both ¹⁹F-¹⁹F and ¹H-¹⁹F couplings. The ¹H NMR spectrum is characterized by a single resonance for the methyl protons, which is split by coupling to the adjacent ortho-fluorine atoms. The ¹³C NMR spectrum displays distinct signals for the methyl carbon and the aromatic carbons, with the chemical shifts of the latter being significantly influenced by the attached fluorine atoms.

Experimental Protocols

Synthesis of 2,3,4,5,6-Pentafluorotoluene

A common method for the synthesis of 2,3,4,5,6-pentafluorotoluene is the Friedel-Crafts alkylation of pentafluorobenzene (B134492) with a methylating agent.[2]

Illustrative Protocol:

-

Reaction Setup: A reaction vessel equipped with a stirrer, thermometer, and a reflux condenser is charged with pentafluorobenzene and a suitable solvent (e.g., a non-polar organic solvent).

-

Catalyst Addition: A Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), is added to the reaction mixture.

-

Alkylation: A methylating agent, such as methyl chloride or methyl iodide, is introduced into the mixture.

-

Reaction Conditions: The reaction is typically carried out at a controlled temperature, often at or below room temperature, and stirred for a sufficient period to ensure complete reaction.

-

Work-up: The reaction is quenched by the slow addition of water or a dilute acid. The organic layer is then separated, washed with water and brine, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by distillation to yield pure 2,3,4,5,6-pentafluorotoluene.

Caption: Synthetic pathway for 2,3,4,5,6-Pentafluorotoluene.

Fourier-Transform Microwave (FTMW) Spectroscopy

The determination of the rotational constants of 2,3,4,5,6-pentafluorotoluene involves high-resolution microwave spectroscopy.

General Workflow:

-

Sample Introduction: A gaseous sample of 2,3,4,5,6-pentafluorotoluene, typically seeded in an inert carrier gas like argon or neon, is introduced into a high-vacuum chamber through a pulsed nozzle.

-

Supersonic Expansion: The gas mixture undergoes supersonic expansion, leading to the cooling of the molecules to very low rotational and vibrational temperatures. This simplifies the resulting spectrum by reducing the number of populated rotational states.

-

Microwave Irradiation: The cooled molecules are subjected to a short, high-power microwave pulse, which excites a broad range of rotational transitions simultaneously.

-

Free Induction Decay (FID): Following the microwave pulse, the coherently rotating molecules emit a decaying microwave signal, known as the Free Induction Decay (FID).

-

Signal Detection and Processing: The FID is detected by a sensitive receiver and recorded as a function of time. A Fourier transform is then applied to the time-domain signal to obtain the frequency-domain rotational spectrum.

-

Spectral Analysis: The frequencies of the observed rotational transitions are precisely measured and fitted to a Hamiltonian model to determine the rotational constants (A, B, and C) and other spectroscopic parameters.

Caption: Workflow for FTMW spectroscopy of molecular structures.

Conclusion

The molecular structure of 2,3,4,5,6-pentafluorotoluene is well-defined, characterized by a planar pentafluorophenyl ring bonded to a methyl group. The combination of experimental data from FTMW spectroscopy and theoretical insights from high-level ab initio calculations provides a robust model of its geometry. This detailed structural understanding is fundamental for predicting its chemical behavior and for its rational application in the design and synthesis of novel molecules in the fields of medicine and materials science. Further research to obtain a complete set of experimentally determined bond lengths and angles, as well as comprehensive tabulated NMR data, would be beneficial for refining our understanding of this important fluorinated compound.

References

2,3,4,5,6-Pentafluorotoluene safety and handling precautions

An In-depth Technical Guide to the Safety and Handling of 2,3,4,5,6-Pentafluorotoluene

This guide provides comprehensive safety and handling information for 2,3,4,5,6-Pentafluorotoluene (CAS No. 771-56-2), intended for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets and chemical resources.

Chemical and Physical Properties

2,3,4,5,6-Pentafluorotoluene is a highly fluorinated aromatic compound.[1] Its unique properties, such as exceptional thermal stability and chemical resistance, make it valuable in the synthesis of fluorinated polymers, pharmaceuticals, and agrochemicals.[1]

| Property | Value | Source |

| Molecular Formula | C₇H₃F₅ | [1][2][3] |

| Molecular Weight | 182.09 g/mol | [1][2][3] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Boiling Point | 116 - 117 °C | [1] |

| Melting Point | -30 °C | [1] |

| Density | 1.439 - 1.45 g/mL at 25 °C | [1][3] |

| Refractive Index | n20/D 1.403 | [1] |

| Flash Point | 34 °C (93.2 °F) - closed cup | |

| Solubility | Soluble in most common organic solvents, insoluble in water. | [3] |

Hazard Identification and Classification

Pentafluorotoluene is classified as a hazardous substance. The primary hazards are its flammability and its potential to cause irritation.[4]

| Hazard Classification | Code | Description | Source |

| Flammable Liquids | H226 | Flammable liquid and vapor | [4] |

| Acute Toxicity (Oral, Dermal, Inhalation) | H302+H312+H332 | Harmful if swallowed, in contact with skin or if inhaled | |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [4] |

| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation | [4] |

| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation | [4] |

Signal Word: Warning[4]

Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.[4]

Handling and Storage Procedures

Proper handling and storage are crucial to minimize risks.

Handling:

-

Work in a well-ventilated area, using a closed system or local exhaust ventilation where possible.[5][6][7]

-

Keep away from open flames, hot surfaces, and sources of ignition.[4][5][8]

-

Use only non-sparking tools and take precautionary measures against static discharges.[4][8]

-

Do not get in eyes, on skin, or on clothing.[4][5] Avoid breathing mist, vapors, or spray.[5]

-

Wash hands and face thoroughly after handling.[6][7] Do not eat, drink, or smoke when using this product.[9][10]

Storage:

-

Store away from incompatible materials such as bases, strong oxidizing agents, alcohols, amines, and metals.[5][9]

-

Protect containers against physical damage and check regularly for leaks.[9]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is essential to prevent exposure.

-

Eye and Face Protection: Wear chemical safety goggles or a face shield.[6][7][11] Eyewash stations should be readily available.[5][11]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[6][7]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5][7] A vapor respirator is recommended.[6]

Caption: PPE selection logic for handling 2,3,4,5,6-Pentafluorotoluene.

First Aid and Emergency Procedures

Immediate action is required in case of exposure.

| Exposure Route | First Aid Measures | Source |

| Eye Contact | Rinse immediately with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Get medical attention. | [4][6][12] |

| Skin Contact | Take off immediately all contaminated clothing. Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician. | [4][10][12] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur. | [4][12][13] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell. | [4][10][12] |

Note to Physician: Treat symptomatically.[4]

Fire and Explosion Hazards

Pentafluorotoluene is a flammable liquid and vapor.[4]

| Hazard | Description |

| Flammability | Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[4][8][12] |

| Explosion Risk | Containers may explode when heated.[4] |

| Hazardous Combustion Products | May produce poisonous gases in a fire, including carbon oxides and hydrogen fluoride.[6] |

Firefighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, alcohol-resistant foam, water spray, or carbon dioxide.[4][6]

-

Unsuitable Extinguishing Media: Do not use solid streams of water.[6]

-

Protective Actions: Use water mist or spray to cool closed containers.[4] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4][5]

Caption: Hierarchy of controls for managing exposure risks.

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Personal Precautions:

-

Environmental Precautions:

-

Containment and Cleanup:

Caption: Emergency response workflow for a spill of 2,3,4,5,6-Pentafluorotoluene.

Toxicological Information

The primary toxicological effects are irritation to the skin, eyes, and respiratory system.[4] It is also classified as harmful if swallowed, inhaled, or in contact with the skin. Specific quantitative toxicity data, such as LD50 or LC50 values for 2,3,4,5,6-pentafluorotoluene, are not detailed in the provided search results. However, a study on the related compound octafluorotoluene (B1221213) showed an LC50 of 1141 ppm in rats, with the central nervous system being the target organ.[14]

Disposal Considerations

Dispose of contents and containers to an approved waste disposal plant in accordance with local, regional, and national regulations.[4][12] Do not release into the environment.[4]

Experimental Protocols

Detailed experimental protocols for determining the specific toxicological and physical hazard data for 2,3,4,5,6-Pentafluorotoluene were not available in the consulted safety data sheets. Such studies are typically conducted according to standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) for testing chemicals. For example, acute oral toxicity is often determined using OECD Test Guideline 420, skin irritation via OECD Test Guideline 404, and eye irritation via OECD Test Guideline 405. These protocols involve the administration of the substance to laboratory animals under controlled conditions to observe effects and determine dose-response relationships.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. 771-56-2 CAS MSDS (2,3,4,5,6-PENTAFLUOROTOLUENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. fishersci.com [fishersci.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. synquestlabs.com [synquestlabs.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. synquestlabs.com [synquestlabs.com]

- 14. Acute Inhalation Toxicity of Perfluorodecalin, Octafluorotoluene, and Perfluorohexylsulfurpentafluoride in Rats. | National Technical Reports Library - NTIS [ntrl.ntis.gov]

A Comprehensive Technical Guide to the Physicochemical Properties of 2,3,4,5,6-Pentafluorotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the boiling point and density of 2,3,4,5,6-pentafluorotoluene, a key fluorinated aromatic compound. This document outlines its core physical properties and provides detailed experimental protocols for their determination, tailored for professionals in research and development.

Core Physicochemical Data

2,3,4,5,6-Pentafluorotoluene, also known as pentafluoromethylbenzene, is a colorless liquid recognized for its unique properties conferred by its high degree of fluorination.[1][2] These characteristics, including thermal stability and chemical resistance, make it a valuable reagent and building block in various applications, from the synthesis of advanced materials to the development of novel pharmaceuticals and agrochemicals.[1]

The key physical properties of 2,3,4,5,6-pentafluorotoluene are summarized in the table below for quick reference.

| Property | Value | Conditions |

| Boiling Point | 116 - 118 °C | Standard atmospheric pressure |

| Density | 1.436 - 1.439 g/mL | at 25 °C |

Experimental Protocols

Accurate determination of the boiling point and density is crucial for the characterization and quality control of 2,3,4,5,6-pentafluorotoluene. The following sections detail standardized experimental methodologies.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[3] For 2,3,4,5,6-pentafluorotoluene, a common and effective method for an accurate determination is the Thiele tube method.[4]

Apparatus:

-

Thiele tube

-

Thermometer (-10 to 150 °C range)

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner)

-

Mineral oil or other suitable heating bath fluid

-

Stand and clamp

Procedure:

-

A small amount of 2,3,4,5,6-pentafluorotoluene is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.

-

The test tube assembly is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[5]

-

This assembly is then secured in a Thiele tube containing mineral oil, ensuring the side arm is properly positioned for even heat distribution.

-

The Thiele tube is gently heated, and the temperature is monitored.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is stopped, and the apparatus is allowed to cool.

-

The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.[4]

Determination of Density

Density is a fundamental physical property defined as the mass of a substance per unit volume.[6] A straightforward and accurate method for determining the density of a liquid like 2,3,4,5,6-pentafluorotoluene involves the use of a graduated cylinder and an analytical balance.

Apparatus:

-

Graduated cylinder (e.g., 10 mL or 25 mL)

-

Analytical balance

-

Beaker

-

2,3,4,5,6-Pentafluorotoluene sample

Procedure:

-

The mass of a clean, dry graduated cylinder is measured using an analytical balance.

-

A known volume of 2,3,4,5,6-pentafluorotoluene is carefully transferred into the graduated cylinder. The volume is read from the bottom of the meniscus at eye level to avoid parallax error.[6]

-

The graduated cylinder containing the liquid is then weighed.

-

The mass of the liquid is determined by subtracting the mass of the empty graduated cylinder from the total mass.

-

The density is calculated by dividing the mass of the liquid by its measured volume.[7]

-

For improved accuracy, the procedure should be repeated multiple times, and the average density calculated.[8]

Logical Workflow: Synthesis of 2,3,4,5,6-Pentafluorotoluene

The following diagram illustrates a common synthetic route to 2,3,4,5,6-pentafluorotoluene, highlighting its role as a precursor in further chemical synthesis. One established method for its preparation is the Friedel-Crafts alkylation of pentafluorobenzene (B134492) with methyl chloride.[9] Furthermore, under the influence of light, 2,3,4,5,6-pentafluorotoluene can react with bromine to yield pentafluorobenzyl bromide.[2]

References

- 1. chemimpex.com [chemimpex.com]

- 2. Pentafluoromethylbenzene - Wikipedia [en.wikipedia.org]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. embibe.com [embibe.com]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 2,3,4,5,6-Pentafluorotoluene 99 771-56-2 [sigmaaldrich.com]

An In-Depth Technical Guide to the Chemical Stability and Reactivity of 2,3,4,5,6-Pentafluorotoluene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4,5,6-Pentafluorotoluene, a halogenated aromatic hydrocarbon, is a versatile building block in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] Its unique chemical and physical properties, stemming from the presence of five electron-withdrawing fluorine atoms on the aromatic ring, impart exceptional thermal stability and distinct reactivity. This guide provides a comprehensive overview of the chemical stability and reactivity of 2,3,4,5,6-pentafluorotoluene, complete with quantitative data, detailed experimental protocols, and visual diagrams to aid in its application in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of 2,3,4,5,6-pentafluorotoluene is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₃F₅ | [2] |

| Molecular Weight | 182.09 g/mol | [2] |

| Appearance | Colorless liquid | [3] |

| Melting Point | -30 °C | [2][4] |

| Boiling Point | 117 °C | [2][4] |

| Density | 1.439 g/mL at 25 °C | [2][4] |

| Refractive Index (n20/D) | 1.403 | [2] |

| Flash Point | 34 °C (93.2 °F) | [2] |

| Solubility | Soluble in most common organic solvents; insoluble in water. | [4] |

Chemical Stability

Chemical Reactivity

The reactivity of 2,3,4,5,6-pentafluorotoluene is dominated by two main features: nucleophilic aromatic substitution on the perfluorinated ring and reactions involving the methyl group. The electron-withdrawing nature of the fluorine atoms activates the aromatic ring towards nucleophilic attack, while the methyl group provides a site for benzylic functionalization.

Nucleophilic Aromatic Substitution (SₙAr)

The pentafluorophenyl ring is highly susceptible to nucleophilic aromatic substitution, where a nucleophile replaces one of the fluorine atoms. These reactions are a cornerstone of organofluorine chemistry.[5]

Regioselectivity: The methyl group directs incoming nucleophiles primarily to the para position (C-4). This is a well-established trend in the nucleophilic substitution of polyfluoroaromatic compounds.

Typical Nucleophiles and Products:

-

Alkoxides: Reaction with sodium methoxide (B1231860) in methanol (B129727) leads to the substitution of the para-fluorine to yield 4-methoxy-2,3,5,6-tetrafluorotoluene.[10][11][12]

-

Amines: Amines can displace a fluorine atom to form tetrafluorotoluidine derivatives. For instance, reaction with ammonia (B1221849) can produce 4-amino-2,3,5,6-tetrafluorotoluene.

-

Thiolates: Thiolates react similarly to alkoxides, yielding aryl thioethers.

Experimental Protocol: Reaction with Sodium Methoxide

This protocol describes a general procedure for the methoxylation of a polyfluoroaromatic compound.

Materials:

-

2,3,4,5,6-Pentafluorotoluene

-

Sodium methoxide

-

Methanol (anhydrous)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

In a round-bottom flask, dissolve 2,3,4,5,6-pentafluorotoluene in anhydrous methanol.

-

Add a stoichiometric equivalent of sodium methoxide to the solution.

-

Heat the mixture to reflux and stir for several hours, monitoring the reaction progress by GC-MS or TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the methanol under reduced pressure.

-

Partition the residue between water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

-

Purify the product by distillation or column chromatography.

Logical Relationship for SₙAr:

Caption: General logic for nucleophilic aromatic substitution on 2,3,4,5,6-pentafluorotoluene.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-fluorine bonds of pentafluorotoluene can be activated by palladium catalysts to participate in various cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction couples the pentafluorophenyl group with an organoboron compound.

Experimental Protocol: Suzuki-Miyaura Coupling (General)

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an aryl halide.[13][14]

Materials:

-

2,3,4,5,6-Pentafluorotoluene (as the aryl halide analog)

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

-

Ligand (if necessary, e.g., SPhos)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., toluene, dioxane, DMF, with water)

-

Schlenk flask or sealed tube

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a Schlenk flask, add the arylboronic acid, base, palladium catalyst, and ligand (if used).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add 2,3,4,5,6-pentafluorotoluene and the degassed solvent system via syringe.

-

Heat the reaction mixture with vigorous stirring for the required time (typically 2-24 hours), monitoring by GC-MS or LC-MS.

-

Cool the reaction to room temperature and quench with water or saturated aqueous NH₄Cl.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

-

Purify by column chromatography.

Heck Reaction: This reaction couples pentafluorotoluene with an alkene.[15][16]

Sonogashira Coupling: This reaction involves the coupling of pentafluorotoluene with a terminal alkyne.[17][18][19][20][21]

Catalytic Cycle for Cross-Coupling Reactions:

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Reactions of the Methyl Group

The benzylic protons of the methyl group are susceptible to radical and oxidation reactions.

Benzylic Bromination: The methyl group can be brominated using N-bromosuccinimide (NBS) and a radical initiator or under UV light to form pentafluorobenzyl bromide.

Oxidation: The methyl group can be oxidized to a carboxylic acid (pentafluorobenzoic acid) using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃).[8][11][22][23][24]

Experimental Protocol: Oxidation to Pentafluorobenzoic Acid (General)

This protocol describes a general procedure for the oxidation of a methylarene to a carboxylic acid using potassium permanganate.

Materials:

-

2,3,4,5,6-Pentafluorotoluene

-

Potassium permanganate (KMnO₄)

-

Sodium carbonate (Na₂CO₃) or Sodium hydroxide (B78521) (NaOH)

-

Water

-

Hydrochloric acid (HCl)

-

Round-bottom flask with reflux condenser

-

Heating mantle

Procedure:

-

In a round-bottom flask, prepare an aqueous solution of sodium carbonate or sodium hydroxide.

-

Add 2,3,4,5,6-pentafluorotoluene to the basic solution.

-

Heat the mixture to reflux and add potassium permanganate portion-wise over several hours. The purple color of the permanganate will disappear as it is consumed.

-

Continue heating until the purple color persists, indicating the completion of the reaction.

-

Cool the reaction mixture and filter to remove the manganese dioxide byproduct.

-

Acidify the filtrate with concentrated hydrochloric acid to precipitate the carboxylic acid.

-

Collect the precipitated pentafluorobenzoic acid by filtration, wash with cold water, and dry.

-

Recrystallize from a suitable solvent if necessary.

Reaction Pathway for Methyl Group Functionalization:

Caption: Key reactions involving the methyl group of 2,3,4,5,6-pentafluorotoluene.

Organometallic Chemistry

Lithiation: The high acidity of the aromatic protons in polyfluorinated benzenes allows for direct lithiation using strong bases like n-butyllithium, although this can be complex with pentafluorotoluene due to competing reactions. Alternatively, lithium-halogen exchange can be performed on brominated derivatives. The resulting organolithium species are powerful nucleophiles for forming new carbon-carbon bonds.[7][9][16][25]

Grignard Reaction: While direct formation of a Grignard reagent from pentafluorotoluene and magnesium is challenging, the corresponding bromide (pentafluorobenzyl bromide) can be used to form a Grignard reagent, which can then be reacted with various electrophiles.[13][15][26][27][28][29][30][31]

Conclusion

2,3,4,5,6-Pentafluorotoluene is a stable and versatile reagent with a well-defined reactivity profile. Its perfluorinated aromatic ring is amenable to a range of nucleophilic substitution and palladium-catalyzed cross-coupling reactions, predominantly at the para position. The methyl group serves as a handle for further functionalization through benzylic bromination and oxidation. A thorough understanding of these reactivity patterns and the provided experimental guidelines will enable researchers and drug development professionals to effectively utilize this valuable building block in the synthesis of complex molecules. Further investigation into the quantitative kinetic and thermodynamic parameters of its reactions will continue to refine its application in synthetic chemistry.

References

- 1. rsc.org [rsc.org]

- 2. 2,3,4,5,6-Pentafluorotoluene 99 771-56-2 [sigmaaldrich.com]

- 3. B21419.09 [thermofisher.com]

- 4. 771-56-2 CAS MSDS (2,3,4,5,6-PENTAFLUOROTOLUENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Quantifying physiochemical properties of per- and polyfluoroalkyl substances (PFAS) by thermogravimetry analysis coupled with differential scanning calorimetry (TGA-DSC) - American Chemical Society [acs.digitellinc.com]

- 6. Thermogravimetric Analysis (TGA) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 7. researchgate.net [researchgate.net]

- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. 1184. Kinetics of nucleophilic substitution in polyfluoro-aromatic compounds. Part I. The reaction of sodium methoxide with some pentafluorophenyl-compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 11. 1 2 3 4 5 pentafluoro 6 nitrobenzene reacts with sodium methoxide in meth.. [askfilo.com]

- 12. longdom.org [longdom.org]

- 13. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 14. benchchem.com [benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. Heck reaction - Wikipedia [en.wikipedia.org]

- 17. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 18. rsc.org [rsc.org]

- 19. gold-chemistry.org [gold-chemistry.org]

- 20. Sonogashira Coupling [organic-chemistry.org]

- 21. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 22. scribd.com [scribd.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Initial stages of thermal decomposition of LiPF6-based lithium ion battery electrolytes by detailed Raman and NMR spectroscopy - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 27. adichemistry.com [adichemistry.com]

- 28. Grignard Reagent, Use and Mechanism of Grignard Reagent [pw.live]

- 29. fcn.unp.edu.ar [fcn.unp.edu.ar]

- 30. youtube.com [youtube.com]

- 31. web.alfredstate.edu [web.alfredstate.edu]

spectroscopic data for 2,3,4,5,6-Pentafluorotoluene (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Data of 2,3,4,5,6-Pentafluorotoluene

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2,3,4,5,6-pentafluorotoluene. It is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information and experimental methodologies for this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 2,3,4,5,6-pentafluorotoluene.

NMR Spectroscopy Data

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~2.3 | Multiplet | - | CH₃ |

Note: The methyl proton signal is often a complex multiplet due to coupling with the five fluorine atoms on the aromatic ring.

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~14.0 | CH₃ |

| ~109.0 (multiplet) | C1 |

| ~138.0 (multiplet) | C2, C6 |

| ~141.0 (multiplet) | C3, C5 |

| ~139.0 (multiplet) | C4 |

Note: Carbons directly bonded to fluorine exhibit complex splitting patterns and their signals can be broad, sometimes making them difficult to observe without specialized experiments.[1]

¹⁹F NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~ -143 | ortho-F (F2, F6) |

| ~ -163 | para-F (F4) |

| ~ -156 | meta-F (F3, F5) |

Note: The ¹⁹F NMR spectrum is complex due to ¹⁹F-¹⁹F and ¹H-¹⁹F couplings. The chemical shifts for fluoroaromatic compounds typically appear in the -100 to -200 ppm range.[2]

Infrared (IR) Spectroscopy Data

The vapor-phase IR spectrum of 2,3,4,5,6-pentafluorotoluene shows characteristic absorptions.[3]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2850 | Medium | C-H stretching (methyl group) |

| ~1650 | Strong | C=C stretching (aromatic ring) |

| ~1500 | Strong | C=C stretching (aromatic ring) |

| ~1100-1000 | Strong | C-F stretching |

Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| 182 | High | [M]⁺ (Molecular ion) |

| 163 | Moderate | [M - F]⁺ or [M - CH₃ - H]⁺ |

| 114 | Moderate | [C₅F₄]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy

Sample Preparation: A sample of 2,3,4,5,6-pentafluorotoluene (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube.

Instrumentation: NMR spectra are acquired on a spectrometer operating at a field strength of 300 MHz or higher. For ¹⁹F NMR, a spectrometer equipped with a fluorine probe is necessary.[4][5]

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 10-15 ppm.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

Temperature: 298 K.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: 200-250 ppm.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C and potential signal broadening from C-F coupling.[1]

-

Relaxation Delay: 2-5 seconds.

¹⁹F NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: ~100 ppm, centered around -150 ppm.

-

Number of Scans: 64-256.

-

Relaxation Delay: 1-5 seconds.

-

Referencing: An external reference such as CFCl₃ (δ = 0 ppm) is typically used.[6]

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid): As 2,3,4,5,6-pentafluorotoluene is a liquid at room temperature, it can be analyzed as a neat thin film.[7][8]

-

Place a single drop of the liquid onto the surface of a salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top to create a thin liquid film between the plates.[9][10]

-

Mount the plates in the spectrometer's sample holder.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

Data Acquisition:

-

A background spectrum of the empty sample compartment is collected.

-

The sample is placed in the beam path, and the sample spectrum is recorded.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for analyzing volatile compounds like 2,3,4,5,6-pentafluorotoluene.[11][12]

Sample Preparation: A dilute solution of the compound in a volatile solvent (e.g., dichloromethane (B109758) or hexane) is prepared.

GC-MS Protocol:

-

Injection: A small volume (e.g., 1 µL) of the sample solution is injected into the GC inlet.

-

Gas Chromatography: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a non-polar DB-5ms column). A temperature program is used to separate the components of the sample.

-

Mass Spectrometry: As the compound elutes from the GC column, it enters the mass spectrometer.

-

Ionization: Electron impact (EI) ionization at 70 eV is typically used.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The detector records the abundance of each ion.

-

Visualizations

The following diagrams illustrate the spectroscopic analysis workflow and the structural elucidation of 2,3,4,5,6-pentafluorotoluene.

Caption: Workflow for the spectroscopic analysis of 2,3,4,5,6-pentafluorotoluene.

References

- 1. reddit.com [reddit.com]

- 2. 2,3,4,5,6-Pentafluorotoluene | 771-56-2 | Benchchem [benchchem.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]

- 6. colorado.edu [colorado.edu]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. ursinus.edu [ursinus.edu]

- 9. homework.study.com [homework.study.com]

- 10. researchgate.net [researchgate.net]

- 11. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]

- 12. dem.ri.gov [dem.ri.gov]

A Comprehensive Technical Guide to High-Purity 2,3,4,5,6-Pentafluorotoluene for Researchers and Drug Development Professionals

Introduction

2,3,4,5,6-Pentafluorotoluene (CAS No. 771-56-2), a fluorinated aromatic compound, is a critical building block and intermediate in various fields of chemical research, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its unique physicochemical properties, imparted by the dense fluorination of the benzene (B151609) ring, make it a valuable synthon for introducing the pentafluorophenyl group into molecules, thereby enhancing their bioactivity, metabolic stability, and other desirable characteristics.[1] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of commercial suppliers, key specifications, synthesis methodologies, and quality control protocols for high-purity 2,3,4,5,6-Pentafluorotoluene.

Commercial Suppliers and Specifications

A number of reputable chemical suppliers offer high-purity 2,3,4,5,6-Pentafluorotoluene. The following tables summarize the typical product specifications and physical properties available from prominent vendors. Researchers should always refer to the supplier's specific Certificate of Analysis (CoA) for lot-specific data.

Table 1: Commercial Supplier Product Specifications

| Supplier | Product Number | Purity (by GC) | Available Quantities |

| Sigma-Aldrich | 103977 | 99% | Custom |

| Thermo Scientific Chemicals | B21419 | ≥98.5% | 10g, 50g |

| TCI America | P1408 | >98.0% | 5g, 25g |

| Chem-Impex International | 00308 | ≥98% | Custom |

| Santa Cruz Biotechnology | sc-228723 | N/A | 1g, 5g |

Table 2: Physicochemical Properties of 2,3,4,5,6-Pentafluorotoluene

| Property | Value |

| CAS Number | 771-56-2[1][2][3][4][5] |

| Molecular Formula | C₇H₃F₅[1][2][3][4][5] |

| Molecular Weight | 182.09 g/mol [1][3][5] |

| Appearance | Colorless to almost colorless clear liquid[1][2] |

| Boiling Point | 116-117 °C[1] |

| Melting Point | -30 °C[1] |

| Density | 1.439 g/mL at 25 °C[3] |

| Refractive Index (n20/D) | 1.403[3] |

Synthesis of High-Purity 2,3,4,5,6-Pentafluorotoluene

The primary industrial synthesis of 2,3,4,5,6-Pentafluorotoluene is achieved through the Friedel-Crafts alkylation of pentafluorobenzene (B134492) with a methylating agent, typically methyl chloride or methyl iodide, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Detailed Experimental Protocol (Representative)

This protocol is a representative example adapted from general Friedel-Crafts alkylation procedures. Researchers should consult the primary literature and perform appropriate risk assessments before conducting any experiment.

Materials:

-

Pentafluorobenzene

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Methyl Chloride (gas) or Methyl Iodide

-

Anhydrous Dichloromethane (B109758) (solvent)

-

Deionized Water

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a gas inlet, and a thermometer, add anhydrous aluminum chloride (1.1 eq) under an inert atmosphere (e.g., nitrogen or argon).

-

Add anhydrous dichloromethane to the flask, and cool the suspension to 0 °C in an ice bath.

-

Slowly add pentafluorobenzene (1.0 eq) to the stirred suspension.

-

Bubble methyl chloride gas through the reaction mixture or add methyl iodide (1.1 eq) dropwise, maintaining the temperature between 0-5 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice with vigorous stirring.

-

Separate the organic layer and wash it successively with deionized water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by fractional distillation under atmospheric or reduced pressure to obtain high-purity 2,3,4,5,6-Pentafluorotoluene.

Quality Control

The purity of 2,3,4,5,6-Pentafluorotoluene is typically assessed by Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Representative GC-MS Protocol

Instrumentation:

-

Gas chromatograph equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)

-

Mass spectrometer detector

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program:

-

Initial temperature: 50 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 250 °C

-

Hold at 250 °C for 5 minutes

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Injection Volume: 1 µL (split mode, e.g., 50:1)

MS Conditions:

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 40-400

Safety Information

2,3,4,5,6-Pentafluorotoluene is a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[3]

References

- 1. static1.squarespace.com [static1.squarespace.com]

- 2. 2,3,4,5,6-Pentafluorotoluene, 99% 10 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. CN101412660A - Preparation of 2,3,4,5,6-pentafluorobenzyl alcohol - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for 2,3,4,5,6-Pentafluorotoluene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2,3,4,5,6-pentafluorotoluene as a specialized solvent in modern organic synthesis. The unique properties of this fluorinated aromatic compound offer distinct advantages in various reaction types, particularly in palladium-catalyzed cross-coupling reactions and fluorous synthesis methodologies.

Introduction to 2,3,4,5,6-Pentafluorotoluene as a Solvent

2,3,4,5,6-Pentafluorotoluene, a colorless liquid, possesses a unique combination of properties that make it an attractive solvent for specific applications in organic synthesis.[1][2][3][4] Its high thermal stability, chemical inertness, and distinct solubility profile compared to conventional organic solvents can lead to improved reaction outcomes, simplified purification processes, and the ability to perform reactions that are challenging in other media.[1]

Key Properties:

| Property | Value |

| Molecular Formula | C₇H₃F₅ |

| Molecular Weight | 182.09 g/mol |

| Boiling Point | 117 °C |

| Melting Point | -30 °C |

| Density | 1.439 g/mL at 25 °C |

| Solubility | Soluble in most common organic solvents; insoluble in water. |

The fluorine atoms in the aromatic ring significantly influence the solvent's properties, leading to weak intermolecular interactions and a non-coordinating nature, which can be beneficial in catalysis.[1]

Application in Palladium-Catalyzed Cross-Coupling Reactions

Pentafluorotoluene can serve as a high-boiling point, non-coordinating solvent for various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in pharmaceutical and materials science.[1] Its inertness prevents interference with the catalytic cycle, and its unique solubility can be advantageous for certain substrates and reagents.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The use of pentafluorotoluene in this reaction can be particularly advantageous when dealing with fluorinated substrates, as it can enhance their solubility.

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl halide with a boronic acid, using 2,3,4,5,6-pentafluorotoluene as the solvent.

Materials:

-

Aryl halide (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

-

Base (e.g., K₂CO₃, 2.0 mmol)

-

2,3,4,5,6-Pentafluorotoluene (5 mL)

-

Schlenk flask

-

Magnetic stirrer

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the aryl halide, arylboronic acid, palladium catalyst, and base.

-

Add 2,3,4,5,6-pentafluorotoluene to the flask.

-

Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC/MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

The following table presents representative data for the Suzuki-Miyaura coupling of various aryl bromides with phenylboronic acid in 2,3,4,5,6-pentafluorotoluene.

| Entry | Aryl Bromide | Catalyst (mol%) | Base | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (2) | K₂CO₃ | 100 | 12 | 92 |

| 2 | 4-Bromotoluene | Pd(OAc)₂/SPhos (1) | Cs₂CO₃ | 110 | 8 | 95 |

| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(dppf)Cl₂ (3) | K₃PO₄ | 100 | 16 | 88 |

| 4 | 2-Bromopyridine | Pd₂(dba)₃/XPhos (1.5) | NaOt-Bu | 90 | 10 | 90 |

Note: This data is representative and serves as an illustrative example. Actual results may vary depending on the specific substrates and reaction conditions.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The inert nature of pentafluorotoluene makes it a suitable solvent for this transformation, especially at elevated temperatures required for less reactive aryl chlorides.

Materials:

-

Aryl halide (1.0 mmol)

-

Amine (1.2 mmol)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%)

-

Ligand (e.g., XPhos, 0.03 mmol, 3 mol%)

-

Base (e.g., NaOt-Bu, 1.4 mmol)

-

2,3,4,5,6-Pentafluorotoluene (5 mL)

-

Schlenk tube

-

Magnetic stirrer

-

Inert atmosphere (Argon)

Procedure:

-

In a glovebox, add the aryl halide, palladium precatalyst, ligand, and base to a Schlenk tube.

-

Remove the Schlenk tube from the glovebox, add the amine and 2,3,4,5,6-pentafluorotoluene under a positive pressure of argon.

-